molecular formula C13H12FN3S B5230187 1-(3-Fluorophenyl)-3-(pyridin-3-ylmethyl)thiourea

1-(3-Fluorophenyl)-3-(pyridin-3-ylmethyl)thiourea

Cat. No.: B5230187
M. Wt: 261.32 g/mol
InChI Key: WSIBBRHVVVARAZ-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3-(pyridin-3-ylmethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of both fluorophenyl and pyridinyl groups in its structure makes this compound particularly interesting for research and development.

Preparation Methods

The synthesis of 1-(3-Fluorophenyl)-3-(pyridin-3-ylmethyl)thiourea typically involves the reaction of 3-fluoroaniline with pyridine-3-carboxaldehyde, followed by the addition of thiourea. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3-Fluorophenyl)-3-(pyridin-3-ylmethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens or alkylating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Fluorophenyl)-3-(pyridin-3-ylmethyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-(pyridin-3-ylmethyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and pyridinyl groups can enhance its binding affinity and specificity. The thiourea group can form hydrogen bonds and other interactions with the target, leading to the modulation of its activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(3-Fluorophenyl)-3-(pyridin-3-ylmethyl)thiourea can be compared with other thiourea derivatives, such as:

    1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.

    1-(3-Fluorophenyl)-3-(pyridin-2-ylmethyl)thiourea: Similar structure but with the pyridinyl group at a different position, which can influence its binding properties and mechanism of action.

    1-(3-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea: Similar structure but with an oxygen atom instead of sulfur, which can alter its chemical reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity, stability, and biological activity.

Properties

IUPAC Name

1-(3-fluorophenyl)-3-(pyridin-3-ylmethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3S/c14-11-4-1-5-12(7-11)17-13(18)16-9-10-3-2-6-15-8-10/h1-8H,9H2,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIBBRHVVVARAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=S)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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